REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:17]=[CH:16][C:12](C(O)=O)=[CH:11][C:10]=2[C:18]([F:21])([F:20])[F:19])[CH2:4][CH2:3]1.C1C=CC(P([N:36]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.[C:39]([O-:42])(O)=[O:40].[Na+].[CH3:44][C:45](O)([CH3:47])[CH3:46]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([O:8][C:9]2[CH:17]=[CH:16][C:12]([NH:36][C:39](=[O:40])[O:42][C:45]([CH3:47])([CH3:46])[CH3:44])=[CH:11][C:10]=2[C:18]([F:19])([F:20])[F:21])[CH2:6][CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
TEA
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 90° C. for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was purified by silica gel chromatography (DCM/MeOH=10/1)
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)OC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |